molecular formula C16H15FN2O4 B5737267 2-(2,4-dimethyl-6-nitrophenoxy)-N-(2-fluorophenyl)acetamide

2-(2,4-dimethyl-6-nitrophenoxy)-N-(2-fluorophenyl)acetamide

Cat. No.: B5737267
M. Wt: 318.30 g/mol
InChI Key: BASRBNNUOUKLPS-UHFFFAOYSA-N
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Description

2-(2,4-dimethyl-6-nitrophenoxy)-N-(2-fluorophenyl)acetamide is an organic compound that belongs to the class of acetamides This compound features a complex structure with multiple functional groups, including nitro, phenoxy, and fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dimethyl-6-nitrophenoxy)-N-(2-fluorophenyl)acetamide typically involves multiple steps:

    Phenoxy Formation: The nitrophenol derivative is then reacted with chloroacetic acid to form the phenoxyacetic acid derivative.

    Amidation: The phenoxyacetic acid derivative is then reacted with 2-fluoroaniline in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the final acetamide compound.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dimethyl-6-nitrophenoxy)-N-(2-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

    Hydrolysis Conditions: Aqueous hydrochloric acid, sodium hydroxide solution.

Major Products Formed

    Reduction: 2-(2,4-dimethyl-6-aminophenoxy)-N-(2-fluorophenyl)acetamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 2-(2,4-dimethyl-6-nitrophenoxy)acetic acid and 2-fluoroaniline.

Scientific Research Applications

    Medicinal Chemistry: As a potential pharmacophore for designing new drugs with anti-inflammatory, analgesic, or antimicrobial properties.

    Materials Science: As a building block for synthesizing advanced materials with specific electronic or optical properties.

    Biological Studies: As a probe to study enzyme interactions or receptor binding in biological systems.

Mechanism of Action

The mechanism of action of 2-(2,4-dimethyl-6-nitrophenoxy)-N-(2-fluorophenyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The nitro and fluorophenyl groups can play crucial roles in binding interactions and electronic effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-dimethylphenoxy)-N-(2-fluorophenyl)acetamide: Lacks the nitro group, which may affect its reactivity and biological activity.

    2-(2,4-dimethyl-6-nitrophenoxy)-N-phenylacetamide: Lacks the fluorine atom, which may influence its electronic properties and interactions.

    2-(2,4-dimethyl-6-nitrophenoxy)-N-(2-chlorophenyl)acetamide: Contains a chlorine atom instead of fluorine, which may alter its chemical behavior and applications.

Properties

IUPAC Name

2-(2,4-dimethyl-6-nitrophenoxy)-N-(2-fluorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2O4/c1-10-7-11(2)16(14(8-10)19(21)22)23-9-15(20)18-13-6-4-3-5-12(13)17/h3-8H,9H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BASRBNNUOUKLPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)[N+](=O)[O-])OCC(=O)NC2=CC=CC=C2F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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